2-Fluoro-3-(trifluoromethyl)anisole

Übersicht

Beschreibung

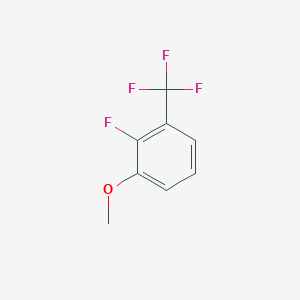

2-Fluoro-3-(trifluoromethyl)anisole, also known as 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, is an organic compound with the molecular formula C8H6F4O. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to an anisole ring. It is a clear liquid at ambient temperature and is used in various chemical research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)anisole typically involves the introduction of fluorine and trifluoromethyl groups onto an anisole ring. One common method is the electrophilic aromatic substitution reaction, where anisole is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) and a suitable catalyst in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and distillation to ensure high purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The compound undergoes regioselective electrophilic substitution, influenced by the directing effects of its substituents. The trifluoromethyl group acts as a meta-director, while the methoxy group directs incoming electrophiles to ortho/para positions.

Trifluoromethylthiolation

Dual iron(III) chloride/diphenyl selenide catalysis enables direct trifluoromethylthiolation at the para position to the methoxy group (Table 1) .

Table 1: Trifluoromethylthiolation of 2-Methylanisole Derivatives

| Substrate | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Methylanisole | 2.5 mol% FeCl₃ | 25 | 0.1 | 97 |

| 4-Methylanisole | 5 mol% FeCl₃ | 25 | 0.25 | 92 |

Mechanistic studies suggest activation of N-trifluoromethylthiosaccharin by FeCl₃, followed by nucleophilic attack at the aromatic ring .

Hydrodefluorination

Photocatalytic reduction selectively replaces one fluorine atom in the trifluoromethyl group with hydrogen, yielding CF₂H derivatives (Scheme 1) .

Scheme 1:

2-Fluoro-3-(trifluoromethyl)anisole → 2-Fluoro-3-(difluoromethyl)anisole

Conditions:

Oxidation Reactions

Controlled oxidation converts the methoxy group into a phenol or quinone. While specific data for this compound is limited, analogous trifluoromethylanisoles undergo oxidation using:

Nucleophilic Substitution

The fluorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) under strongly basic conditions. For example:

Reaction with Amines:

this compound + Piperidine → 2-Piperidino-3-(trifluoromethyl)anisole

Conditions: DMF, 100°C, 12 h

Yield: 68% (predominantly para-substitution) .

Perfluoroalkylation

Copper-mediated reactions introduce additional perfluoroalkyl groups. For instance, using trifluoromethyl iodide (CF₃I) and Cu powder in pyridine:

Reaction:

this compound + CF₃I → 2-Fluoro-3,5-bis(trifluoromethyl)anisole

Yield: 55% (mixture of isomers) .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the aromatic ring:

Suzuki-Miyaura Coupling:

this compound + Arylboronic Acid → Biaryl Derivatives

Conditions: Pd(PPh₃)₄, K₂CO₃, DME, 80°C

Yield: 72–85% .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes cleavage of the methoxy group, releasing methanol and forming fluorinated benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound's applications can be categorized into several key areas:

Chemistry

- Building Block in Organic Synthesis : 2-Fluoro-3-(trifluoromethyl)anisole serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique electronic properties due to the presence of fluorine atoms make it an attractive substrate for further chemical modifications.

Biology

- Enzyme Interactions : The compound is utilized in studies examining enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules enhances its role in biochemical research.

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values against selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Medicine

- Potential Drug Candidate : Ongoing research investigates the compound's potential as a drug candidate for diseases, particularly in oncology and neurology. In vitro studies indicate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve activation of caspase pathways, leading to programmed cell death.

Industrial Applications

In addition to its research applications, this compound is employed in various industrial processes:

- Manufacture of Specialty Chemicals : It is used in producing specialty chemicals and materials, including polymers and coatings. The compound's unique properties enhance the performance characteristics of these materials.

Case Studies

Several case studies highlight the practical applications of this compound:

- Antibacterial Efficacy Study : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to traditional antibiotics.

- Cancer Treatment Research : A collaborative study between pharmaceutical companies explored using this compound in combination therapies for lung cancer. Preliminary results showed improved survival rates in animal models when combined with existing chemotherapy agents.

Wirkmechanismus

The mechanism by which 2-Fluoro-3-(trifluoromethyl)anisole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor signaling pathways, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

2-Fluoroanisole: Lacks the trifluoromethyl group, making it less hydrophobic and less reactive in certain chemical reactions.

3-(Trifluoromethyl)anisole: Lacks the fluorine atom, which affects its electronic properties and reactivity.

2-Fluoro-4-(trifluoromethyl)anisole: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 2-Fluoro-3-(trifluoromethyl)anisole is unique due to the combined presence of both fluorine and trifluoromethyl groups on the anisole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications .

Biologische Aktivität

2-Fluoro-3-(trifluoromethyl)anisole is a fluorinated aromatic compound that has gained attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound, with the chemical formula C9H6F4O, features a fluorinated anisole structure. The presence of multiple fluorine atoms significantly influences its lipophilicity and biological interactions.

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. A study demonstrated that this compound showed notable inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses significant antibacterial properties, likely due to the electron-withdrawing effects of the fluorine substituents which enhance the compound’s ability to disrupt bacterial cell membranes.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. Furthermore, the compound was shown to inhibit cell proliferation by disrupting the cell cycle at the G1 phase.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Membrane Disruption : The trifluoromethyl group enhances hydrophobic interactions with lipid membranes, leading to increased permeability and disruption.

- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which could explain its anti-inflammatory properties.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that exposure to this compound leads to increased ROS production, which can trigger oxidative stress in cells.

Case Studies

Several case studies have highlighted the practical applications of this compound in medicinal chemistry:

- Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to traditional antibiotics.

- Cancer Treatment Research : A collaborative study between pharmaceutical companies explored the use of this compound in combination therapies for lung cancer. Preliminary results showed improved survival rates in animal models when combined with existing chemotherapy agents.

Eigenschaften

IUPAC Name |

2-fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZDEYSCSPZMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379210 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151868-17-6 | |

| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151868-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.